An In-depth Technical Guide to the Chemical Properties of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid
An In-depth Technical Guide to the Chemical Properties of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid, a substituted β-amino acid of interest in synthetic and medicinal chemistry. This document consolidates available data on its structure, physicochemical properties, a proposed synthetic pathway, and analytical considerations. Due to the limited availability of public experimental data, this guide combines established information with theoretical and computed values to offer a robust resource for researchers. The hydrochloride salt form, which is commercially available, is also discussed. This guide is intended to serve as a foundational document to support further research and application development involving this compound.
Introduction
3-[Ethyl(methyl)amino]-2-methylpropanoic acid (IUPAC Name: 3-[ethyl(methyl)amino]-2-methylpropanoic acid) is a tertiary amine-containing β-amino acid. Its structure, featuring a chiral center at the α-carbon and a tertiary amino group, makes it a potentially valuable building block in the synthesis of more complex molecules, including peptidomimetics and pharmaceutical intermediates. The presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups imparts amphoteric properties to the molecule, influencing its solubility and potential for salt formation. Understanding the fundamental chemical properties of this compound is crucial for its effective utilization in research and development.
Chemical and Physical Properties
A comprehensive summary of the known and computed chemical and physical properties of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid and its hydrochloride salt is presented below. It is important to note that much of the data for the free acid is computed, as extensive experimental characterization is not widely published.
Table 1: Physicochemical Properties
| Property | 3-[Ethyl(methyl)amino]-2-methylpropanoic acid | 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride |
| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₆ClNO₂[1] |
| Molecular Weight | 145.20 g/mol | 181.66 g/mol [1] |
| CAS Number | 857577-20-9 | Not specified, refers to the hydrochloride salt of CAS 857577-20-9 |
| Appearance | Not specified (predicted to be solid or liquid) | Solid[1] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| InChI | InChI=1S/C7H15NO2/c1-4-8(3)5-6(2)7(9)10/h6H,4-5H2,1-3H3,(H,9,10) | 1S/C7H15NO2.ClH/c1-4-8(3)5-6(2)7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H[1] |
| SMILES | CCN(C)CC(C)C(=O)O | Cl.CCN(C)CC(C)C(O)=O[1] |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed two-step synthesis is outlined below. This pathway is cost-effective and utilizes readily available starting materials.
Caption: Proposed synthesis of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.
Step 1: Michael Addition to form Methyl 3-[ethyl(methyl)amino]-2-methylpropanoate
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To a solution of methyl methacrylate (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF) at 0 °C, add N-ethylmethylamine (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, the solvent is removed under reduced pressure to yield the crude ester intermediate.
Step 2: Hydrolysis to 3-[Ethyl(methyl)amino]-2-methylpropanoic acid
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Dissolve the crude methyl 3-[ethyl(methyl)amino]-2-methylpropanoate in a mixture of water and a co-solvent like THF.
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Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 eq).
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Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC or LC-MS.
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Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 7 to protonate the carboxylate. The product may precipitate or can be extracted.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
Purification of the final product can be achieved through several methods, depending on the physical state and purity of the crude material.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed.
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Chromatography: Column chromatography on silica gel may be used for purification, although the amphoteric nature of the compound might require the use of a modified mobile phase (e.g., containing a small amount of acetic acid or triethylamine) to prevent streaking.
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Salt Formation: Purification can also be achieved by forming the hydrochloride salt, which is often a crystalline solid and can be precipitated from a solution of the free base in an organic solvent by the addition of HCl (e.g., as a solution in dioxane or as a gas). The purified salt can then be neutralized to obtain the pure free base if desired.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for 3-[Ethyl(methyl)amino]-2-methylpropanoic acid are not widely available in the public domain, the following techniques would be employed for its analysis.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), N-methyl group (singlet), the C2-methyl group (doublet), the C2 proton (multiplet), and the C3 methylene protons (diastereotopic multiplets). The carboxylic acid proton would likely be a broad singlet. |
| ¹³C NMR | Resonances for the carboxylic acid carbonyl carbon, the two carbons of the ethyl group, the N-methyl carbon, the C2-methyl carbon, and the C2 and C3 carbons of the propanoic acid backbone. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ at m/z 145.20. Common fragmentation patterns would involve loss of the carboxylic acid group and cleavage adjacent to the nitrogen atom. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid, C-H stretching from the alkyl groups, a C=O stretch for the carbonyl group, and C-N stretching vibrations. |
Safety and Handling
The hydrochloride salt of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid is classified as a combustible solid.[1] Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.[1]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Applications
While specific applications for 3-[Ethyl(methyl)amino]-2-methylpropanoic acid have not been extensively documented, its structural features suggest potential utility in several areas of research and development:
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Pharmaceutical Synthesis: As a chiral building block, it can be incorporated into the synthesis of novel drug candidates. The tertiary amine and carboxylic acid functionalities provide handles for further chemical modification.
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Peptidomimetics: The β-amino acid structure can be used to create peptidomimetics with altered conformational properties and improved resistance to enzymatic degradation compared to natural peptides.
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Material Science: The amphoteric nature of the molecule could be exploited in the development of new polymers or functional materials.
Conclusion
3-[Ethyl(methyl)amino]-2-methylpropanoic acid is a compound with significant potential for application in various fields of chemical research, particularly in drug discovery and development. This guide has provided a consolidated overview of its chemical properties, including a proposed synthetic route and analytical considerations. The lack of extensive publicly available experimental data highlights an opportunity for further research to fully characterize this molecule and explore its utility. The information presented herein is intended to provide a solid foundation for researchers and scientists to build upon in their future work with this intriguing β-amino acid.
References
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PubChem. 3-[Ethyl(methyl)amino]-2-methylpropanoic acid. [Link]
